molecular formula C13H5F4NO B14216011 5,6,7,8-Tetrafluoroacridin-2-OL CAS No. 816420-24-3

5,6,7,8-Tetrafluoroacridin-2-OL

Cat. No.: B14216011
CAS No.: 816420-24-3
M. Wt: 267.18 g/mol
InChI Key: KLLURYPDRMSDLS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoroacridin-2-OL is a fluorinated derivative of acridine, a heterocyclic organic compound. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific fields. This compound is known for its unique properties, which include high thermal stability and resistance to oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrafluoroacridin-2-OL typically involves the fluorination of acridine derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated products . The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoroacridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrafluoroacridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrafluoroacridin-2-OL involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorine atoms enhance its binding affinity to target molecules, increasing its efficacy. Additionally, it can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrafluoroacridin-2-OL stands out due to its unique combination of high thermal stability, resistance to oxidative degradation, and strong binding affinity to biological targets

Properties

IUPAC Name

5,6,7,8-tetrafluoroacridin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F4NO/c14-9-7-4-5-3-6(19)1-2-8(5)18-13(7)12(17)11(16)10(9)15/h1-4,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLURYPDRMSDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C2C=C1O)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10840090
Record name 5,6,7,8-Tetrafluoroacridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10840090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816420-24-3
Record name 5,6,7,8-Tetrafluoroacridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10840090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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